β-拉帕醌

概述

描述

拉帕醌是一种天然的萘醌类化合物,来源于南美洲原产的拉巴乔树(Tabebuia avellanedae)的树皮。 该化合物因其多样的药理活性而受到广泛关注,包括抗肿瘤、抗菌和抗寄生虫特性 .

科学研究应用

Cancer Therapy

Mechanism of Action

Beta-lapachone is primarily recognized for its anticancer properties. It induces cell death in cancer cells through several mechanisms, including the activation of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which selectively targets tumor cells expressing high levels of this enzyme. The compound's ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects, leading to apoptosis or necrosis depending on the concentration and cellular context .

Case Studies and Findings

- Breast Cancer : Research indicates that beta-lapachone significantly inhibits proliferation and metastasis in breast cancer cell lines by downregulating the Akt/mTOR signaling pathway and enhancing E-cadherin expression while reducing mesenchymal markers . In vivo studies demonstrated reduced tumor growth in xenograft models treated with beta-lapachone .

- Melanoma : A study showed that beta-lapachone effectively suppresses lung metastasis in melanoma models through induction of apoptosis via the mitogen-activated protein kinase (MAPK) pathway. It also led to cell cycle arrest in metastatic melanoma cell lines .

- Hepatocellular Carcinoma : Beta-lapachone selectively targets hepatocellular carcinoma cells by inducing ROS production and increasing double-strand DNA breaks, resulting in significant tumor growth inhibition in animal models .

Antimicrobial Properties

Beyond its anticancer applications, beta-lapachone exhibits antimicrobial effects against various pathogens. Its efficacy against Plasmodium falciparum and Plasmodium berghei has been documented, indicating potential use in treating malaria .

Potential as a Biomarker

NQO1 expression levels have been correlated with cancer progression and patient prognosis, making it a promising biomarker for identifying patients who may benefit from beta-lapachone therapy. Elevated NQO1 levels are found in several cancers, including breast and colon cancers .

Pharmacokinetics and Drug Development

Beta-lapachone is currently under investigation for its pharmacokinetic properties and potential as a prodrug. Studies suggest that modifying beta-lapachone can enhance its therapeutic efficacy while minimizing side effects associated with traditional chemotherapy agents .

Data Tables

作用机制

拉帕醌主要通过NQO1的生物活化发挥作用,NQO1是一种在许多癌细胞中过表达的酶。被NQO1还原后,拉帕醌会产生活性氧物种(ROS),导致癌细胞发生氧化应激和DNA损伤。 该过程最终导致细胞通过PARP1过度激活和NAD+耗竭等机制死亡 .

生化分析

Biochemical Properties

Beta-Lapachone plays a crucial role in biochemical reactions, particularly in cancer cells. It is bioactivated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is overexpressed in many solid tumors . Upon activation, beta-Lapachone generates reactive oxygen species (ROS) and induces DNA damage, leading to cell death. It interacts with various biomolecules, including proteins and enzymes, to exert its effects. For instance, beta-Lapachone has been shown to interact with tumor-associated neutrophils, promoting their polarization towards an anti-tumor phenotype .

Cellular Effects

Beta-Lapachone exerts profound effects on various cell types and cellular processes. In cancer cells, it induces cell death through the generation of reactive oxygen species and DNA damage . It also influences cell signaling pathways, such as the TLR/MyD88 signaling pathway, which is involved in immune responses . Additionally, beta-Lapachone affects gene expression by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic genes . It also impacts cellular metabolism by disrupting the redox balance and inducing oxidative stress .

Molecular Mechanism

The molecular mechanism of beta-Lapachone involves its bioactivation by NAD(P)H:quinone oxidoreductase 1, leading to the generation of reactive oxygen species and subsequent DNA damage . This damage triggers a cascade of events, including the activation of cell death pathways and the modulation of gene expression. Beta-Lapachone also interacts with various biomolecules, such as tumor-associated neutrophils, to enhance its antitumor effects . Additionally, it inhibits certain enzymes and activates others, further contributing to its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beta-Lapachone change over time. Its stability and degradation are influenced by factors such as light and temperature . Long-term studies have shown that beta-Lapachone can induce sustained effects on cellular function, including prolonged DNA damage and persistent oxidative stress . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of beta-Lapachone vary with different dosages in animal models. At lower doses, it exhibits significant antitumor activity without causing severe toxicity . At higher doses, beta-Lapachone can induce toxic effects, including liver damage and hematological abnormalities . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect . These findings underscore the importance of optimizing dosage regimens for clinical applications.

Metabolic Pathways

Beta-Lapachone is involved in several metabolic pathways, primarily through its interaction with NAD(P)H:quinone oxidoreductase 1 . This interaction leads to the generation of reactive oxygen species and subsequent oxidative stress . Beta-Lapachone also affects metabolic flux by disrupting the redox balance and altering the levels of various metabolites . Additionally, it interacts with cofactors such as NADH and NADPH, further influencing its metabolic activity .

Transport and Distribution

Within cells and tissues, beta-Lapachone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . Beta-Lapachone’s distribution is influenced by factors such as its lipophilicity and the presence of specific transporters . It accumulates in certain cellular compartments, where it exerts its biological effects .

Subcellular Localization

Beta-Lapachone’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with various biomolecules and induces oxidative stress . Beta-Lapachone’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its ability to induce DNA damage and cell death in cancer cells .

准备方法

合成路线和反应条件

拉帕醌可以通过多种方法合成。一种常见的方法是在酸性条件下使另一种萘醌类化合物拉帕醇环化。 该反应通常使用硫酸作为催化剂,并在高温下进行 .

工业生产方法

在工业生产中,拉帕醌通常采用固体分散技术生产,以提高其溶解度和生物利用度。 例如,用聚乙二醇(PEG 6000)和聚维酮(PVP K30)喷雾干燥已被证明可以显著提高拉帕醌的溶解速率 .

化学反应分析

反应类型

拉帕醌会发生各种化学反应,包括:

氧化: 拉帕醌可以被氧化形成氢醌衍生物。

还原: 它可以被NAD(P)H:醌氧化还原酶1 (NQO1)还原为其氢醌形式.

取代: 拉帕醌可以参与亲核取代反应,尤其是在醌部分。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 还原通常在NAD(P)H存在下由NQO1催化。

取代: 胺类和硫醇类等亲核试剂常用于取代反应。

主要产物

氧化: 氢醌衍生物。

还原: 拉帕醌的氢醌形式。

相似化合物的比较

拉帕醌常与其他萘醌类化合物进行比较,例如:

拉帕醇: 拉帕醌的前体,具有类似但效力较低的生物活性。

降拉帕醌: 一种具有修饰的药理学特性的衍生物.

维生素K3(甲萘醌): 另一种萘醌类化合物,具有独特的治疗用途,特别是在凝血障碍中.

生物活性

Beta-lapachone (β-lapachone) is an ortho-naphthoquinone compound derived from the heartwood of the Lapacho tree (Handroanthus impetiginosus). It has garnered significant attention due to its diverse biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of the biological activities associated with β-lapachone, including its mechanisms of action, therapeutic potential, and relevant case studies.

β-Lapachone exhibits multiple mechanisms that contribute to its biological activity:

- Topoisomerase Inhibition : β-lapachone is known to inhibit topoisomerase I, an enzyme critical for DNA replication and repair. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .

- NAD(P)H: Quinone Oxidoreductase 1 (NQO1) Dependency : The compound induces a unique apoptotic pathway that is dependent on NQO1. In cells with high NQO1 levels, β-lapachone is reduced to an unstable hydroquinone, which perpetuates a redox cycling process that results in cell death .

- Cell Cycle Arrest : Research indicates that β-lapachone can induce cell cycle arrest at various phases depending on the cell type. For instance, it has been shown to cause G0/G1 phase arrest in melanoma cells and S phase arrest in hepatoma cells .

- Regulation of Apoptotic Proteins : β-Lapachone affects the expression of key apoptotic regulators such as Bcl-2, Bax, and caspases, promoting apoptosis in cancer cells .

Anticancer Activity

β-Lapachone has demonstrated significant anticancer effects across various cancer types:

- Melanoma : In a study involving metastatic melanoma cell lines (B16F10 and B16BL6), β-lapachone reduced cell viability through apoptosis induction and significantly decreased lung metastasis in experimental models .

- Breast Cancer : β-Lapachone inhibited tumor growth and metastasis in breast cancer xenograft models by modulating signaling pathways like PI3K/Akt/mTOR. It downregulated phosphorylated forms of Akt and mTOR while increasing E-cadherin expression, indicating its potential as an anti-invasive agent .

- Pancreatic Cancer : Currently undergoing phase II clinical trials, β-lapachone shows promise for treating pancreatic cancer due to its ability to induce apoptosis selectively in cancer cells with elevated NQO1 levels .

Antimicrobial Activity

In addition to its anticancer properties, β-lapachone exhibits notable antimicrobial effects:

- Antibacterial Activity : Studies have shown that β-lapachone possesses potent antibacterial properties against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 0.2 mM .

- Biofilm Inhibition : The compound also inhibits biofilm formation by targeting bacterial catalase activity, suggesting potential applications in treating biofilm-associated infections .

Case Studies and Research Findings

属性

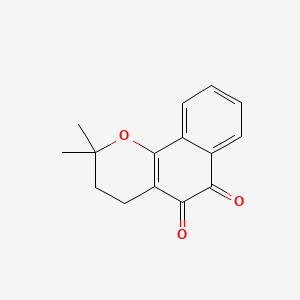

IUPAC Name |

2,2-dimethyl-3,4-dihydrobenzo[h]chromene-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-15(2)8-7-11-13(17)12(16)9-5-3-4-6-10(9)14(11)18-15/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPQTZZNNJUOLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C3=CC=CC=C3C(=O)C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197019 | |

| Record name | beta-Lapachone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4707-32-8 | |

| Record name | β-Lapachone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Lapachone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lapachone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11948 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4707-32-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Lapachone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAPACHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N4FA2QQ6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。